3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
“3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs, or tropomyosin receptor kinases, are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis involved dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide in DMF, then heating at 60 °C and stirring for 12 hours .Scientific Research Applications
Synthesis of New Heterocyclic Compounds
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine serves as a precursor in the synthesis of various novel pyrazolopyridines, pyrazolothienopyridines, pyrazolopyridothienopyrimidines, and pyrazolopyridothienotriazines. These compounds have been synthesized through reactions involving methylation, oxidation, and cyclization, demonstrating the versatility of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine in heterocyclic chemistry (Ghattas et al., 2003).
Antimicrobial Activity
The derivative's utility extends to the synthesis of compounds with significant antimicrobial properties. For instance, bromo and nitro substituents on the aromatic ring of pyrazoles and pyrroles have shown potent antimicrobial activity against Bacillus subtilis and Aspergillus niger, indicating its potential for developing new antimicrobial agents (Basha et al., 2015).
Antiproliferative Agents
In cancer research, 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine derivatives have been explored for their antiproliferative effects. Specifically, compounds synthesized from this derivative have demonstrated significant cytotoxic effects against breast cancer and leukemic cells, highlighting its potential in the development of novel cancer therapies (Ananda et al., 2017).
Chemical Behavior and Reactions
The chemical behavior of 3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine and its reactions have been studied extensively, leading to the synthesis of various (bromopyridyl)-methylpyrazolone derivatives. These studies contribute to our understanding of its chemical properties and reaction mechanisms, further expanding its applications in synthetic chemistry (Zwart & Wibaut, 2010).
Future Directions
properties
IUPAC Name |
3-bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-4-1-3(11(12)13)2-8-6(4)10-9-5/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKTUBBDMTVCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720955 | |
Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
1186608-83-2 | |
Record name | 3-Bromo-5-nitro-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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